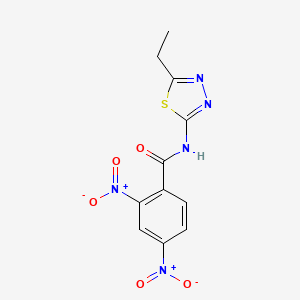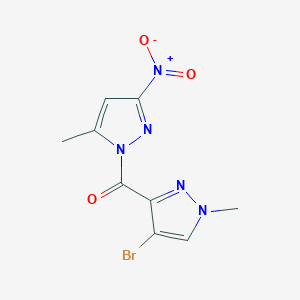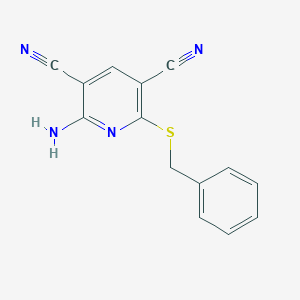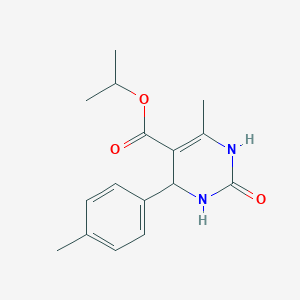![molecular formula C13H12F4N2O2 B11106329 1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B11106329.png)
1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-propanone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a hydroxyl group, and a trifluoromethyl group attached to a dihydropyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-propanone typically involves a multi-step process One common method starts with the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid and hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization under acidic conditions to yield the dihydropyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-Fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[5-(4-Fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-propanone involves its interaction with specific molecular targets. The compound’s fluorophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with potential anti-cancer activity.
4-(Trifluoromethyl)phenol: A simpler fluorinated compound used in various chemical syntheses.
Uniqueness: 1-[5-(4-Fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1-propanone is unique due to the combination of its fluorophenyl, hydroxyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to other similar compounds.
Properties
Molecular Formula |
C13H12F4N2O2 |
|---|---|
Molecular Weight |
304.24 g/mol |
IUPAC Name |
1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C13H12F4N2O2/c1-2-11(20)19-12(21,7-10(18-19)13(15,16)17)8-3-5-9(14)6-4-8/h3-6,21H,2,7H2,1H3 |
InChI Key |
PKXCLKQALCSWGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11106261.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11106264.png)

![2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B11106272.png)
![2-methoxy-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11106273.png)

![1-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11106301.png)
![2-({3-[(4-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11106306.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenyl-3-(phenylsulfonyl)imidazolidine](/img/structure/B11106309.png)
![N'-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11106334.png)

![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate](/img/structure/B11106341.png)

![6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106345.png)
